N-Methyl-N-(2-propynyl)acetamide

Description

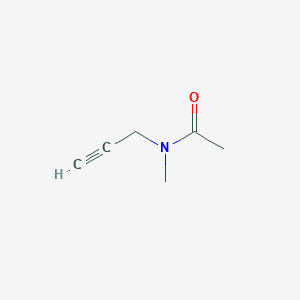

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5-7(3)6(2)8/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMKMQYVSEZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171421 | |

| Record name | Acetamide, N-methyl-N-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18341-31-6 | |

| Record name | N-(2-Propynyl)-N-methyl acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018341316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18341-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl-N-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-PROPYNYL)-N-METHYL ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKC7DDW6RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Methyl N 2 Propynyl Acetamide

Established Synthetic Routes to N-Methyl-N-(2-propynyl)acetamide

The synthesis of this compound can be achieved through several established routes, primarily involving alkylation and amide formation strategies. These methods offer flexibility in precursor selection and reaction conditions.

Alkylation Approaches in this compound Synthesis

N-alkylation of a pre-existing amide is a direct approach to introduce the propargyl group. This typically involves the deprotonation of a secondary amide, N-methylacetamide, followed by reaction with a propargyl halide. The amide nitrogen is not highly nucleophilic, thus requiring a strong base to facilitate deprotonation and subsequent alkylation. nih.gov Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or organolithium reagents such as n-butyllithium (n-BuLi). nih.gov

Alternatively, catalytic methods involving transition metals like copper, iridium, or palladium have been developed for the N-alkylation of amides, offering milder reaction conditions. nih.gov Another approach involves the use of N,N-dimethylformamide dialkyl acetals as an alkyl source for N-H containing heterocyclic compounds, which could be adapted for the synthesis of this compound. nih.gov

A different strategy involves the initial synthesis of the N-alkylated amine, N-methylpropargylamine, followed by acylation. This can be a more efficient route as the amine is generally more nucleophilic than the corresponding amide. nih.gov

Table 1: Comparison of Alkylation Approaches

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Deprotonation-Alkylation | N-methylacetamide, Propargyl halide, Strong base (e.g., NaH, n-BuLi) | Anhydrous THF or DMF | Direct, well-established | Requires strong base, sensitive to moisture |

| Catalytic N-Alkylation | N-methylacetamide, Propargyl alcohol/halide, Transition metal catalyst (e.g., Cu, Ir, Pd) | Varies with catalyst | Milder conditions, potentially higher functional group tolerance | Catalyst cost and removal can be an issue |

| N,N-dimethylformamide dialkyl acetal (B89532) alkylation | N-methylacetamide, N,N-dimethylformamide dialkyl acetal | 0-120 °C | Metal-free, simple workup | May not be universally applicable |

Amide Formation Strategies for this compound

Amide bond formation is a cornerstone of organic synthesis, and several methods are applicable for the preparation of this compound. These strategies typically involve the reaction of N-methylpropargylamine with an acetylating agent. The reactivity of the acetylating agent is a key consideration.

The most common and reactive acetylating agents are acyl chlorides, such as acetyl chloride. tandfonline.comtaylorandfrancis.com The reaction is typically rapid and efficient, often performed in the presence of a base to neutralize the hydrochloric acid byproduct. Acetic anhydride (B1165640) is another effective acetylating agent.

Direct condensation of a carboxylic acid (acetic acid) with N-methylpropargylamine is also possible but generally requires harsh conditions, such as high temperatures, to drive off water. researchgate.net To circumvent this, coupling reagents that activate the carboxylic acid are often employed. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent that facilitates amide bond formation under milder conditions. researchgate.net More recently, catalytic methods, such as the use of diboronic acid anhydride, have been developed for the direct amidation of carboxylic acids with amines, including aqueous methylamine. rsc.org

Table 2: Amide Formation Strategies | Acetylating Agent/Method | Reactant | Conditions | Key Features | | --- | --- | --- | --- | | Acetyl Chloride | N-methylpropargylamine | Typically with a base (e.g., pyridine, triethylamine) | Highly reactive, rapid reaction | Generates HCl byproduct | | Acetic Anhydride | N-methylpropargylamine | Often requires heating or a catalyst | Less reactive than acetyl chloride, byproduct is acetic acid | | Acetic Acid with Dehydrating Agent | N-methylpropargylamine, Acetic Acid, DCC | Mild, room temperature | Avoids harsh conditions | DCC byproduct can be difficult to remove | | Catalytic Amidation | N-methylpropargylamine, Acetic Acid, Diboronic acid anhydride catalyst | Catalytic | Atom economical, milder conditions | Catalyst may be specialized |

Microwave-Assisted Synthesis Techniques for this compound Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of various acetamide (B32628) derivatives. nih.govresearchgate.net The synthesis of analogs of this compound can be significantly expedited using microwave irradiation. For instance, the reaction of chloroacetyl chloride with various amines to form acetamide derivatives has been shown to proceed in good yields under microwave conditions. nih.gov Similarly, the synthesis of acridine-acetazolamide conjugates has been achieved through microwave-assisted condensation reactions. researchgate.net These examples suggest that both the alkylation and amide formation steps in the synthesis of this compound and its analogs could be optimized using microwave heating, leading to shorter reaction times and potentially higher efficiencies. mdpi.com

Precursor Chemistry and Intermediate Compounds for this compound Analogs

The synthesis of analogs of this compound relies on the availability of a diverse range of precursor molecules. These precursors allow for systematic modifications of the core structure. Key classes of precursors include substituted N-methylamines, propargylamines, and acetyl chlorides.

The synthesis of substituted propargylamines is well-established, with multicomponent reactions such as the A³ coupling (aldehyde, alkyne, and amine) being a prominent method. researchgate.netrsc.org This reaction allows for the facile synthesis of a wide array of propargylamines by varying the aldehyde, alkyne, and amine components. researchgate.netnih.govrsc.org Both copper and tin-based catalysts have been shown to be effective for this transformation. rsc.org

For the acyl portion of the molecule, a variety of substituted acetyl chlorides can be prepared from the corresponding carboxylic acids. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. organic-chemistry.orgwikipedia.org The choice of reagent can depend on the sensitivity of other functional groups present in the molecule. organic-chemistry.org

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses a reactive propynyl (B12738560) moiety that is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations of the Propynyl Moiety

The terminal alkyne of the propynyl group is a versatile functional handle for further molecular elaboration. Several key reactions can be employed to modify this part of the molecule.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of various aryl or vinyl substituents at the terminal position of the propynyl group, significantly expanding the structural diversity of the this compound analogs. nih.govrsc.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netwikipedia.org Reacting the propynyl group of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole-containing derivative. This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.govresearchgate.net

Intramolecular cyclization of propargylic amides can lead to the formation of heterocyclic structures such as oxazoles. rsc.orgresearchgate.net These reactions are often catalyzed by transition metals like gold. The specific outcome of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) can be influenced by the catalyst and reaction conditions. acs.org

The alkyne can also undergo hydration to form a ketone. While direct hydration of the amide itself might be challenging, the hydration of the propynyl group is a known transformation. nih.govyoutube.com Additionally, the terminal alkyne can be deprotonated and used as a nucleophile in reactions with various electrophiles.

Table 3: Chemical Transformations of the Propynyl Moiety

| Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | Aryl/Vinyl-substituted alkyne | Forms C-C bonds, introduces aromatic/vinylic systems |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole | Highly efficient, regioselective, mild conditions |

| Intramolecular Cyclization | Transition metal catalyst (e.g., Au) | Heterocycles (e.g., Oxazoles) | Forms new ring systems |

Modifications on the N-Methylacetamide Backbone

The N-methylacetamide moiety of this compound presents two primary sites for chemical alteration: the acetyl group and the N-methyl group. Strategic modifications at these positions can lead to a diverse array of derivatives with potentially altered chemical and physical characteristics.

N-Deacetylation to Yield N-Methylpropargylamine

One of the fundamental modifications of the N-methylacetamide backbone is the removal of the acetyl group to yield the corresponding secondary amine, N-methylpropargylamine. This transformation is a critical step in the synthesis of various derivatives where the nitrogen atom requires further functionalization.

Several methods have been developed for the N-deacetylation of amides, which can be broadly categorized into acidic, basic, and metal-catalyzed conditions. While specific studies on this compound are limited, general protocols for N-deacetylation of related amides provide valuable insights into potential synthetic routes.

For instance, acidic hydrolysis using strong acids like hydrochloric acid or sulfuric acid in an aqueous or alcoholic medium is a common approach. The reaction typically requires elevated temperatures to proceed at a reasonable rate. Basic hydrolysis, employing strong bases such as sodium hydroxide (B78521) or potassium hydroxide, is another viable method. The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule.

More contemporary and milder methods for N-deacetylation are continuously being explored to enhance selectivity and compatibility with sensitive substrates.

Table 1: Representative Conditions for N-Deacetylation of Amides

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrochloric Acid | Water/Ethanol | Reflux | 4 - 12 | Variable | General Knowledge |

| Sodium Hydroxide | Water/Methanol | Reflux | 2 - 8 | Variable | arkat-usa.org |

| Schwartz Reagent | THF | Room Temp | 0.5 - 3 | High | nih.gov |

This table presents generalized conditions and yields for N-deacetylation of amides. Specific optimization would be required for this compound.

Reduction of the Amide to N-Ethyl-N-methylpropargylamine

The reduction of the amide functionality in this compound to the corresponding tertiary amine, N-ethyl-N-methylpropargylamine, represents another significant backbone modification. This transformation converts the planar amide bond into a tetrahedral amine center, profoundly impacting the molecule's three-dimensional structure and basicity.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the complete reduction of amides to amines. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). Alternative reducing agents, including borane (B79455) complexes (e.g., BH₃·THF), have also been utilized, sometimes offering different chemoselectivity profiles.

The development of milder and more selective reducing agents is an active area of research, aiming to provide methods that are tolerant of other functional groups. organic-chemistry.org

Table 2: Reagents for the Reduction of Tertiary Amides to Amines

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | Reflux | High | General Knowledge |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF | 0 - Reflux | High | General Knowledge |

| Tris(pentafluorophenyl)boron / Silane | Dichloromethane | -20 to RT | High | organic-chemistry.org |

This table provides common reagents for the reduction of tertiary amides. The specific conditions and yields for this compound would need to be experimentally determined.

Modification of the N-Methyl Group

While less common than modifications to the acetyl group, alterations to the N-methyl group can also be envisaged. One potential transformation is the N-demethylation to yield N-(2-propynyl)acetamide. However, selective N-demethylation in the presence of an N-propargyl group can be challenging due to the similar reactivity of the two N-alkyl groups.

A study on a series of alkyl N-methyl-propargylamine derivatives investigated the effect of modifying the N-methyl group on their biological activity. nih.gov It was found that replacing the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group resulted in a loss of the specific inhibitory activity being studied. nih.gov This highlights the importance of the N-methyl group for the biological function of that particular class of compounds.

Further research into selective C-H activation or enzymatic transformations could open new avenues for the specific modification of the N-methyl group within the this compound backbone.

Biological Activity and Molecular Interactions of N Methyl N 2 Propynyl Acetamide

Investigation of Antitumor Potential of Acetamide (B32628) Derivatives

A growing body of research has focused on acetamide derivatives as a promising class of compounds in the development of novel anticancer agents. nih.govnih.gov Various studies have demonstrated the in vitro and in vivo antitumor activities of these derivatives against a range of cancer cell lines. researchgate.netmdpi.comnih.gov

Novel series of acetamide derivatives have been synthesized and evaluated for their anticancer properties. nih.gov For instance, certain phenoxyacetamide derivatives have shown significant cytotoxic activity against liver and breast cancer cell lines. mdpi.com Similarly, chalcone (B49325) acetamide derivatives have been investigated for their efficacy against triple-negative breast cancer, a particularly aggressive form of the disease. nih.govchemrxiv.org The antitumor potential of these compounds is often evaluated by their ability to inhibit the growth of cancer cells, with some derivatives showing promising activity. nih.govopenmedicinalchemistryjournal.com

Table 1: Antitumor Activity of Selected Acetamide Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Acetamidothiazoles | NCI 60 cell panel | Anticancer activity | nih.gov |

| Dihydropyrazole, thioxopyrazolidinone, dihydroisoxazolone derivatives | HepG2, MCF-7 | Promising anticancer activity | researchgate.net |

| Phenoxyacetamides | HepG2, MCF-7 | Cytotoxic activity, apoptosis induction | mdpi.com |

| Chalcone acetamides | MDA-MB-231, MDA-MB-468 (TNBC) | Cell growth inhibition, apoptosis | nih.govchemrxiv.org |

| Biaryl acetamides | Various cancer cells | Anti-proliferative activity | researchgate.net |

| N-Alkyl-nitroimidazoles | MDA-MB-231, A549 | Antitumor activity | openmedicinalchemistryjournal.com |

The mechanisms through which acetamide derivatives exert their antitumor effects are diverse and appear to be dependent on the specific structural features of the compound. Several key cellular pathways have been identified as targets for these derivatives.

A primary mechanism of action for many acetamide derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govchemrxiv.org This can be achieved through various means, including the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govchemrxiv.org Some derivatives have been shown to increase the levels of cellular reactive oxygen species (ROS), leading to oxidative stress and the disruption of the mitochondrial membrane potential, which are key events in the apoptotic cascade. nih.govchemrxiv.org

Another proposed mechanism is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For example, some phenoxyacetamide derivatives have been found to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.com The inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. Furthermore, some acetamide derivatives have been shown to inhibit the activity of urokinase, a protein involved in cancer cell invasion and metastasis. researchgate.net

Cell cycle arrest is another important mechanism by which acetamide derivatives can inhibit cancer cell proliferation. mdpi.com By halting the cell cycle at specific checkpoints, such as the G1/S or G2/M phases, these compounds can prevent cancer cells from dividing and multiplying. mdpi.com Additionally, some derivatives have been found to inhibit DNA synthesis, further contributing to their antiproliferative effects. researchgate.net

Exploration of Neuroprotective Activity of Related Compounds

The propargylamine (B41283) moiety present in N-Methyl-N-(2-propynyl)acetamide is a key structural feature found in a number of compounds with well-documented neuroprotective properties. nih.govnih.gov Propargylamine derivatives, such as selegiline (B1681611) and rasagiline (B1678815), are known for their therapeutic potential in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The neuroprotective effects of these compounds are thought to arise from their ability to modulate various pathways involved in neuronal survival and death. nih.govnih.gov

Research into related compounds has shown that they can offer protection against neuronal damage induced by various toxins and pathological conditions. nih.govmdpi.com For example, desmethylselegiline, a metabolite of selegiline, exhibits neuroprotective, antioxidant, and anti-apoptotic activities. wikipedia.org

Table 2: Neuroprotective Activity of Selected Propargylamine and Related Derivatives

| Compound | Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Selegiline, Rasagiline | Models of aging and neurodegeneration | Neuroprotective effects, mitochondrial protection | nih.gov |

| Rasagiline | SH-SY5Y cells with neurotoxin | Suppression of apoptosis, induction of anti-apoptotic and neurotrophic factors | nih.gov |

| Desmethylselegiline | In vitro models | Neuroprotective, antioxidant, anti-apoptotic activity | wikipedia.org |

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Aβ-induced Alzheimer's disease mouse model | Decreased amyloidogenesis, reduced oxidative stress and neuroinflammation | nih.gov |

The neuroprotective effects of propargylamine derivatives are believed to be mediated through their interaction with multiple cellular and molecular pathways implicated in neurodegeneration.

A key area of focus is the modulation of mitochondrial function. nih.gov Mitochondria play a critical role in cell survival and death, and their dysfunction is a hallmark of many neurodegenerative diseases. nih.gov Propargylamine derivatives like rasagiline have been shown to protect mitochondria by preventing the mitochondrial permeability transition, a key event in the apoptotic cascade. nih.gov They may also indirectly protect mitochondria by inducing the expression of anti-apoptotic proteins like Bcl-2. nih.gov

Another important mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576) and other neurotransmitters. nih.govwikipedia.org The inhibition of MAO-B by compounds like selegiline can increase the levels of dopamine in the brain and reduce the production of neurotoxic byproducts. mdpi.com

Furthermore, some related compounds have been shown to combat oxidative stress and neuroinflammation, which are key contributors to neuronal damage in neurodegenerative diseases. nih.govmdpi.com For instance, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has demonstrated the ability to attenuate oxidative stress and reduce the expression of inflammatory mediators in a mouse model of Alzheimer's disease. nih.gov This is achieved, in part, by modulating pathways such as the NRF2/HO-1 signaling cascade, which is involved in the cellular antioxidant response. nih.gov Some propargylamine derivatives have also been found to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Enzymatic Interactions and Inhibition Studies

Based on the activities of structurally related compounds, this compound could potentially interact with a variety of enzymes involved in both cancer and neurodegenerative diseases.

The biological effects of a compound are often initiated by its binding to specific molecular targets. For acetamide and propargylamine derivatives, several such targets have been identified.

In the context of cancer, enzymes like PARP-1 and sphingosine (B13886) kinase-2 have been identified as potential targets for acetamide derivatives. mdpi.comresearchgate.net Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been employed to understand the interactions between these derivatives and their protein targets. mdpi.comresearchgate.net

For neuroprotection, a primary target for propargylamine derivatives is MAO-B. nih.govwikipedia.org The irreversible inhibition of this enzyme is a key mechanism of action for drugs like selegiline. Additionally, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a binding partner for selegiline and its metabolite desmethylselegiline, which may contribute to their neuroprotective effects independently of MAO-B inhibition. wikipedia.org Other potential targets include calcineurin, a phosphatase involved in neuronal signaling. researchgate.net

The interaction of acetamide and propargylamine derivatives with their molecular targets can trigger a cascade of events that modulate various cellular pathways and biological functions.

In cancer cells, the inhibition of enzymes like PARP-1 or the activation of apoptotic pathways leads to cell cycle arrest and cell death. mdpi.com The modulation of signaling pathways that control cell proliferation, survival, and metastasis is a key outcome of the interaction of these derivatives with their targets.

In the context of neurodegeneration, the inhibition of MAO-B by propargylamine derivatives can lead to an increase in the levels of certain neurotransmitters and a reduction in oxidative stress. nih.gov The interaction with targets like GAPDH or the modulation of mitochondrial function can promote neuronal survival and protect against neurotoxic insults. nih.govwikipedia.org The ability of these compounds to upregulate the expression of anti-apoptotic proteins and neurotrophic factors further contributes to their neuroprotective effects. nih.gov

Influence on Monoamine Oxidase Activity (Derived from related N-methyl-propynyl-amine structures)

The core structure of this compound contains an N-methyl-propargylamine moiety, which is a key pharmacophore in a class of well-known monoamine oxidase (MAO) inhibitors. Monoamine oxidases are enzymes crucial for the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov The inhibitory activity of N-methyl-propargylamine derivatives is highly dependent on their specific structural features.

Research into a series of alkyl N-methyl-propargylamine derivatives has shown them to be potent and selective irreversible inhibitors of monoamine oxidase B (MAO-B). nih.gov The effectiveness and selectivity of this inhibition are sensitive to modifications of the chemical structure. For instance, the replacement of the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group can eliminate the MAO inhibitory activity. nih.gov Similarly, alterations to the propargyl group itself, such as changing it to a 3-butynyl or allyl group, also destroy the inhibitory effect. nih.gov

The nature of the alkyl group attached to the nitrogen also plays a critical role. The potency of inhibition is related to the carbon chain length of the alkyl group and any substitutions on it. nih.gov For example, introducing a single methyl group on the alpha carbon of the alkyl chain results in more potent MAO inhibitory activity compared to structures with two hydrogens or two methyl groups at the same position. nih.gov Conversely, adding polar groups like hydroxyl, carboxyl, or carboethoxyl to the end of the alkyl chain significantly diminishes inhibitory activity. nih.gov

Computational studies have further explored the structural determinants for MAO-B inhibition. A drug design strategy that involved substituting various organic scaffolds with a propargylamine group, followed by N-methylation, identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to clinical drugs like rasagiline and selegiline. nih.gov This suggests that the combination of the N-methylpropargylamine group with specific scaffolds can lead to highly potent and selective inhibitors. nih.gov

Table 1: Influence of Structural Modifications on MAO-B Inhibitory Activity of N-Methyl-Propargylamine Derivatives

| Structural Modification | Effect on MAO-B Inhibition | Reference |

|---|---|---|

| Replacement of N-methyl group with H, ethyl, or propargyl | Activity abolished | nih.gov |

| Modification of propargyl group (e.g., to 3-butynyl or allyl) | Activity destroyed | nih.gov |

| Single methyl substitution on alpha carbon of alkyl group | More potent inhibition | nih.gov |

| Terminal hydroxyl, carboxyl, or carboethoxyl groups on alkyl chain | Drastically reduced activity | nih.gov |

| Combination with an indole-2-scaffold | Superior binding and potency over reference drugs | nih.gov |

Cholinesterase Inhibition Potentials (Derived from related N-methyl-propynyl-amine structures)

Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov This class of inhibitors is clinically important for managing conditions such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov The potential for this compound to act as a cholinesterase inhibitor can be inferred by examining the structural features known to influence this activity.

Computational and experimental studies on various N-substituted amine derivatives have shown that some can mimic the binding of known AChE inhibitors like donepezil. nih.gov The effectiveness of such inhibitors often depends on their ability to interact with key residues within the enzyme's active site gorge. nih.gov While direct evidence for this compound is lacking, its N-methyl group could potentially interact with the enzyme's active site.

Table 2: Factors Influencing Cholinesterase Inhibition

| Structural Feature | Influence on Cholinesterase Inhibition | Reference |

|---|---|---|

| Hydroxyl and methoxyl groups | Can influence potential activity | mdpi.com |

| Cationic structural part (e.g., nitrogen in a heterocycle) | Contributes to inhibitory potential | mdpi.com |

| N-substituted amine derivatives | Some can mimic the binding of known inhibitors | nih.gov |

Broader Spectrum Biological Activities within Acetamide Compound Classes

The acetamide functional group is a common feature in a wide range of biologically active molecules. researchgate.netpatsnap.com Derivatives of acetamide have been reported to exhibit a diverse array of biological activities, highlighting the versatility of this chemical scaffold. researchgate.net

Studies have demonstrated that various acetamide derivatives possess significant antioxidant and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov For example, certain synthesized acetamide derivatives have shown the ability to scavenge radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. researchgate.netnih.gov The mechanism of action for acetamides can involve their ability to form hydrogen bonds and interact with the active sites of enzymes, potentially disrupting their function. patsnap.com

Furthermore, the acetamide moiety is found in compounds with antimicrobial, antifungal, and anticancer activities. researchgate.netnih.gov The biological potential of these compounds can be enhanced by linking the acetamide group to other pharmacophores. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural and electronic features of the molecule as a whole, including the groups attached to the acetamide nitrogen and carbonyl carbon, play a crucial role in determining the specific biological effects. mdpi.com

Table 3: Reported Biological Activities of Acetamide Derivatives

| Biological Activity | Examples/Findings | Reference |

|---|---|---|

| Antioxidant | Scavenging of ABTS radical, reduction of ROS and NO production. | researchgate.netnih.gov |

| Anti-inflammatory | Reduction of NO production in macrophages. | researchgate.netnih.gov |

| Antimicrobial | Activity against various bacterial strains. | researchgate.net |

| Antifungal | Reported as a potential biological activity. | researchgate.net |

| Anticancer | Identified as a possible therapeutic area for acetamide derivatives. | researchgate.net |

Structure Activity Relationship Sar Studies of N Methyl N 2 Propynyl Acetamide and Analogs

Elucidating Key Structural Elements for Biological Efficacy

A fundamental aspect of SAR studies is the identification of the pharmacophore—the essential structural features of a molecule required for its biological activity. For N-Methyl-N-(2-propynyl)acetamide, while the acetamide (B32628) core is a common feature in many anticonvulsant agents, the precise roles of the N-methyl and the terminal alkyne of the propargyl group in receptor binding or modulation of physiological targets are not specifically documented. The existing literature on other acetamide series suggests that the nature and size of substituents on the nitrogen atom and the acetyl group are critical for activity, but direct evidence for this compound is lacking.

Impact of Substituent Variations on this compound Activity

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, allowing researchers to optimize potency and other pharmacological properties.

Role of Alkynyl Chain Modifications

The propargyl group, with its terminal triple bond, is a unique structural motif. In other classes of neurologically active compounds, the alkynyl group can participate in various interactions, including pi-stacking and covalent bond formation with biological targets. However, no studies have been found that explore how alterations to this chain in this compound—such as changing its length, introducing substituents, or converting the triple bond to a double or single bond—affect its biological profile.

Influence of N-Substitution on Biological Profiles

The N-methyl group in this compound is another key feature for which specific SAR data is unavailable. In broader studies of N-substituted acetamides, the size and nature of the N-alkyl group can significantly impact activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent on the anilide moiety was found to be closely linked to anticonvulsant activity nih.gov. However, without specific studies on this compound, it is not possible to definitively state how replacing the methyl group with other alkyl or aryl groups would alter its efficacy.

Comparative SAR Analysis with Related Acetamide Derivatives

Another study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated that the introduction of a trifluoromethyl group was essential for anticonvulsant activity in that series nih.gov. This highlights the importance of electronic effects of substituents.

The table below presents a comparative overview of anticonvulsant activity in different acetamide series, underscoring the structural diversity and varied activity profiles within this class of compounds.

| Compound Series | Key Structural Features for Activity | Anticonvulsant Activity Model | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-(Trifluoromethyl)anilide moiety | MES seizures | nih.gov |

| α-acetamido-N-benzylacetamides | α-furan-2-yl, α-oxazol-2-yl, or α-thiazol-2-yl group | MES-induced seizures | nih.gov |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | Methoxylated derivatives | MES and PTZ models | nih.gov |

| N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones | Four essential pharmacophoric elements | MES and scPTZ | nih.gov |

MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole; scPTZ: subcutaneous Pentylenetetrazole.

Phenotypic Structure-Activity Relationship Investigations

Phenotypic screening, which assesses the effects of a compound on whole organisms or cells without a preconceived target, is a valuable tool in drug discovery. For this compound, there is no published data from systematic phenotypic screening assays that would correlate specific structural modifications with observable phenotypic changes in seizure models. Such studies would be invaluable in uncovering the compound's mechanism of action and identifying key structural determinants for its in vivo effects. For instance, screening in models like the 6-Hz seizure test, which is considered a model of pharmacoresistant epilepsy, could provide crucial information about the potential clinical utility of analogs nih.govmdpi.com.

Computational Chemistry and in Silico Modeling of N Methyl N 2 Propynyl Acetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. For N-Methyl-N-(2-propynyl)acetamide, methods like Density Functional Theory (DFT) are employed to compute a range of molecular descriptors. scielo.brresearchgate.net These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics in the gas phase or in solution, often modeled using a polarizable continuum model (PCM). scielo.br

The optimized molecular structure, including bond lengths and angles, can be precisely calculated. researchgate.net For related amide structures, theoretical calculations have been shown to correlate well with experimental data from techniques like X-ray crystallography. nih.gov Key computed properties for this compound include its molecular weight, formula, and topological polar surface area, which are crucial for predicting its behavior in biological systems. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO | nih.govnih.gov |

| Molecular Weight | 111.14 g/mol | nih.gov |

| IUPAC Name | N-methyl-N-prop-2-ynylacetamide | nih.gov |

| SMILES | CC(=O)N(C)CC#C | nih.gov |

| InChIKey | VYAMKMQYVSEZSB-UHFFFAOYSA-N | nih.govnih.gov |

| Topological Polar Surface Area | 20.3 Ų | nih.gov |

| XLogP3 | -0.2 | nih.gov |

Furthermore, quantum calculations can elucidate vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. scielo.br This theoretical analysis aids in the interpretation of experimental spectroscopic data, confirming the presence of specific functional groups. researchgate.net

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries and understanding ligand-target interactions at a molecular level. bohrium.comorientjchem.org For this compound, docking simulations can be performed to identify potential biological targets and elucidate its binding mode.

The process involves preparing the 3D structure of the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function. orientjchem.org These scores provide an estimate of the binding affinity.

Analysis of the top-ranked docking poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the target's active site. semanticscholar.org For instance, the carbonyl oxygen of the acetamide (B32628) group could act as a hydrogen bond acceptor, while the propynyl (B12738560) and methyl groups could engage in hydrophobic interactions. While specific docking studies for this compound are not extensively documented, the methodology is widely applied to similar acetamide-containing molecules to predict their biological activity. semanticscholar.orgbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it This approach is a key component of computational toxicology and medicinal chemistry.

Development and Validation of Predictive Models

The development of a robust QSAR model is a multi-step process. nih.govresearchgate.net It begins with the careful curation of a dataset of compounds with known activities. uniroma1.it For each compound, a set of molecular descriptors is calculated, which are numerical representations of the molecule's physicochemical, topological, or electronic properties. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed activity. semanticscholar.orgmdpi.com

Table 2: Key Stages and Parameters in QSAR Model Validation

| Validation Stage | Key Parameters | Description | Source |

|---|---|---|---|

| Internal Validation | q² (Cross-validated R²) | Measures the predictive ability of the model using techniques like leave-one-out cross-validation on the training set. | uniroma1.itresearchgate.net |

| External Validation | R²_pred (Predictive R²) | Assesses the model's ability to predict the activity of an external test set of compounds not used in model development. | researchgate.net |

| Y-Randomization | Scrambled R² and q² | Ensures the model is not the result of a chance correlation by repeatedly scrambling the response variable. | mdpi.comresearchgate.net |

| Applicability Domain | N/A | Defines the chemical space in which the model can make reliable predictions. | nih.govresearchgate.net |

A crucial aspect of QSAR is rigorous validation to ensure the model's statistical quality and predictive power. nih.govresearchgate.net Validation involves both internal methods, like cross-validation, and external validation using a separate test set of molecules. researchgate.net A predictive QSAR model is one that has been demonstrated to have high statistical quality and strong external predictive performance. nih.gov

Application in Lead Optimization and Analog Design

Once a validated QSAR model is established, it becomes a powerful tool for lead optimization. dntb.gov.ua The model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. uniroma1.it By analyzing the descriptors in the QSAR equation, medicinal chemists can understand which molecular features are positively or negatively correlated with activity. This knowledge guides the design of new analogs with potentially improved potency. For example, if a descriptor related to hydrophobicity is positively correlated with activity, analogs of this compound could be designed with modifications that increase this property. This data-driven approach accelerates the discovery of novel and more effective compounds. dntb.gov.ua

Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules over time. chemrxiv.org For flexible molecules like this compound, MD simulations are essential for understanding their conformational preferences, which can significantly influence their interactions with biological targets.

A key feature of tertiary amides is the potential for cis-trans isomerism around the amide bond due to its partial double-bond character. scielo.br MD simulations can explore the energy barrier and equilibrium between these rotamers. Studies on the related N-methylacetamide (NMA) have used MD to investigate its structural and dynamical properties in various solvents, revealing the significant impact of hydrogen bonding on its behavior. chemrxiv.orgrsc.org

The simulations track the trajectory of each atom in the system by solving Newton's equations of motion, providing insights into the flexibility of different parts of the molecule, such as the rotation of the propynyl group. The full conformational space can be explored using ab initio molecular orbital computations, which can identify all stable conformers on the potential energy surface. conicet.gov.ar This analysis is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site. researchgate.net

Preclinical Metabolic Studies of N Methyl N 2 Propynyl Acetamide

In Vitro Metabolism Profiling

In vitro metabolism studies are crucial for identifying potential metabolic pathways and the enzymes involved, as well as for characterizing the resulting metabolites. nih.gov Although direct in vitro studies on N-Methyl-N-(2-propynyl)acetamide are not documented, its metabolism is likely to follow pathways observed for similar chemical structures.

Identification of Metabolic Pathways and Enzymatic Involvement

The metabolism of this compound is anticipated to be primarily hepatic, involving Phase I and potentially Phase II enzymatic reactions. The key metabolic pathways are expected to be N-dealkylation, oxidation of the propargyl group, and amide hydrolysis.

N-Dealkylation: The N-methyl and N-propargyl groups are susceptible to oxidative dealkylation, a common metabolic route for many xenobiotics. mdpi.com This process is predominantly catalyzed by cytochrome P450 (CYP450) enzymes. nih.govmdpi.com Specifically, isozymes such as CYP3A4 and CYP2D6 are known to be involved in the N-dealkylation of various compounds. researchgate.net The N-dealkylation of this compound would lead to the formation of N-(2-propynyl)acetamide (via demethylation) and N-methylacetamide (via depropargylation). Studies on analogous compounds like (R)-N-(2-Heptyl)Methyl-propargylamine have shown that depropargylation can occur at a faster rate than demethylation. nih.gov

Oxidation of the Propargyl Group: The terminal alkyne moiety (propargyl group) is a known substrate for CYP450-mediated oxidation. nih.gov This can lead to the formation of reactive intermediates, such as ketenes, which are then rapidly hydrolyzed to carboxylic acids. nih.gov In the case of this compound, this would result in the formation of an acetic acid derivative. The oxidation of the acetylenic group can also be associated with mechanism-based inactivation of CYP450 enzymes. nih.gov

Amide Hydrolysis: The acetamide (B32628) group can undergo hydrolysis to yield acetic acid and N-methyl-N-(2-propynyl)amine. This reaction can be catalyzed by amidases, such as carboxylesterases. psu.edu While amide hydrolysis is generally a slower process compared to oxidative metabolism, it can be a significant pathway for some compounds. psu.edunih.gov

Enzymatic Involvement Summary:

Cytochrome P450 (CYP450) enzymes: Primarily responsible for N-demethylation, N-depropargylation, and oxidation of the propargyl group. nih.govmdpi.comnih.gov

Amidases (e.g., Carboxylesterases): Involved in the hydrolysis of the amide bond. psu.edu

Flavin-containing monooxygenases (FMOs): Could potentially be involved in the N-oxidation of the tertiary amine, though this is often a less prominent pathway for N-alkylamines compared to CYP450-mediated dealkylation. nih.gov

Characterization of Metabolites

Based on the identified metabolic pathways, a number of metabolites of this compound can be predicted. The characterization of these metabolites would typically involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Predicted Metabolites of this compound

| Metabolite Name | Predicted Metabolic Pathway | Chemical Structure | Notes |

| N-(2-propynyl)acetamide | N-demethylation | C₅H₇NO | A primary metabolite resulting from the removal of the methyl group. |

| N-methylacetamide | N-depropargylation | C₃H₇NO | A primary metabolite resulting from the removal of the propargyl group. nih.gov |

| N-methyl-N-(2-oxopropyl)acetamide | Oxidation of the propargyl group | C₆H₉NO₂ | Formed via oxidation of the terminal alkyne. |

| 3-(N-methylacetamido)propanoic acid | Further oxidation of the propargyl group | C₆H₉NO₃ | Resulting from the hydrolysis of a ketene (B1206846) intermediate. nih.gov |

| N-methyl-N-(2-propynyl)amine | Amide hydrolysis | C₄H₇N | Product of the cleavage of the amide bond. |

| Acetic acid | Amide hydrolysis | C₂H₄O₂ | Co-product of amide hydrolysis. |

In Vivo Metabolic Fate in Preclinical Models

The in vivo metabolic fate of a compound describes its absorption, distribution, metabolism, and excretion (ADME) in a living organism. nih.gov While no specific in vivo data for this compound is available, studies on similar small molecules can provide a general framework for its expected behavior in preclinical models, such as rats or mice.

Following administration, this compound would likely be absorbed and distributed to various tissues. The highest concentrations of the parent drug and its metabolites would be expected in the liver, the primary site of metabolism. nih.gov The metabolites formed in the liver would then enter systemic circulation and be distributed to other tissues before being eliminated, primarily through the kidneys in urine.

Studies on the related compound (R)-N-(2-Heptyl)Methyl-propargylamine in rats showed that the parent drug and its dealkylated metabolites were found in the brain, liver, and plasma, with peak concentrations occurring shortly after administration. nih.gov This suggests that this compound and its metabolites could also be rapidly distributed throughout the body.

Pharmacokinetic Modeling in Research Contexts

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. youtube.com In a research context, PK models are invaluable for understanding the ADME properties of a new chemical entity and for extrapolating data from preclinical species to humans. nih.gov

For a novel compound like this compound, a typical preclinical PK study would involve administering the compound to animal models and collecting plasma or tissue samples at various time points. These samples would then be analyzed to determine the concentrations of the parent compound and its major metabolites.

The resulting concentration-time data would be used to calculate key pharmacokinetic parameters, which would then be fitted to a suitable compartmental model (e.g., a one- or two-compartment model).

Hypothetical Pharmacokinetic Parameters for this compound in a Preclinical Model

| Parameter | Description | Significance in Research |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |

| t₁/₂ | Elimination half-life | Indicates the time it takes for the plasma concentration to decrease by half. nih.gov |

| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

These parameters would be crucial for understanding the disposition of this compound and for designing further preclinical and potentially clinical studies.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation of N Methyl N 2 Propynyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-Methyl-N-(2-propynyl)acetamide. By analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the four unique proton environments: the acetyl methyl group (CH₃-C=O), the N-methyl group (N-CH₃), the propargyl methylene (B1212753) group (N-CH₂), and the terminal alkyne proton (C≡C-H). Due to the chiral axis created by the hindered rotation around the amide C-N bond, the two protons of the propargyl methylene group can be diastereotopic, potentially appearing as a more complex signal than a simple doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. For this compound, five distinct carbon signals are anticipated: the carbonyl carbon of the amide, the two carbons of the terminal alkyne, the N-methyl carbon, the acetyl methyl carbon, and the propargyl methylene carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to definitively assign these signals by correlating protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). This confirms the connectivity of the molecular fragments, for instance, linking the propargyl methylene protons to the N-methyl group via the nitrogen atom and the carbonyl carbon.

Expected NMR Chemical Shift Data The following table is based on typical chemical shift values for similar functional groups and related acetamide (B32628) compounds. znaturforsch.comorganicchemistrydata.org

| Assignment | Structure Fragment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Acetyl Methyl | CH₃ -C=O | ~2.1 | ~22 |

| N-Methyl | CH₃ -N | ~2.9 - 3.1 (may show two signals due to amide rotamers) | ~34 - 36 (may show two signals due to amide rotamers) |

| Propargyl Methylene | N-CH₂ -C≡CH | ~4.1 | ~38 |

| Terminal Alkyne Proton | C≡C-H | ~2.2 | - |

| Carbonyl | C=O | - | ~170 |

| Internal Alkyne Carbon | N-CH₂-C ≡CH | - | ~78 |

| Terminal Alkyne Carbon | C≡C H | - | ~72 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, its nominal molecular weight is 111 g/mol , calculated from its molecular formula, C₆H₉NO. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass (111.0684 Da), which confirms the elemental composition. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which is prone to fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The key fragmentation pathways for this compound are:

Alpha-Cleavage: The most significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage). This is a characteristic fragmentation for amides. libretexts.org This cleavage results in the loss of a neutral acetyl radical (•COCH₃) and the formation of a stable N-methylpropargylamine cation. This fragment is observed as the base peak (the most intense peak) in the spectrum.

Acylium Ion Formation: An alternative cleavage can occur where the N-C(H₂) bond breaks, leading to the formation of a stable acylium ion.

Primary Mass Spectrometry Fragmentation Data nih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure | Significance |

| 111 | [C₆H₉NO]⁺˙ | [CH₃C(=O)N(CH₃)CH₂C≡CH]⁺˙ | Molecular Ion (M⁺˙) |

| 68 | [C₄H₆N]⁺ | [CH₃N⁺=CH-C≡CH ↔ CH₃-N(CH₂C≡CH)]⁺ | Base Peak; formed by loss of acetyl radical (•COCH₃) |

| 43 | [C₂H₃O]⁺ | [CH₃C=O]⁺ | Acylium ion; characteristic fragment for acetamides |

| 42 | [C₂H₄N]⁺ | [CH₃N=CH₂]⁺ | Formed by further fragmentation/rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: a tertiary amide and a terminal alkyne.

The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) and the presence of a strong carbonyl absorption confirm the tertiary nature of the amide. The terminal alkyne is confirmed by two distinct absorptions: the C≡C stretch and the sharp ≡C-H stretch.

Characteristic IR Absorption Bands for this compound nist.govdocbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~2950-2850 | C-H Stretch | Methyl / Methylene | Medium |

| ~2120 | C≡C Stretch | Terminal Alkyne | Weak to Medium |

| ~1650 | C=O Stretch | Tertiary Amide | Strong |

| ~1410 | C-H Bend | Methyl / Methylene | Medium |

| ~1260 | C-N Stretch | Amide | Medium |

Chromatographic Techniques in Purity Assessment (e.g., GC-MS)

Chromatographic techniques are essential for separating a compound from any impurities, starting materials, or byproducts, thereby assessing its purity. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a particularly effective method for the analysis of volatile compounds like this compound. nih.govrsc.org

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment.

As the separated compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for the peak, allowing for positive identification. For this compound, the resulting mass spectrum would display the characteristic molecular ion peak at m/z 111 and the key fragment ions at m/z 68 and 43, confirming the identity of the eluted compound. nih.gov The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. This dual-check system of retention time and mass spectrum makes GC-MS a highly reliable technique for both qualitative and quantitative analysis, ensuring the research-grade purity of the compound. organicchemistrydata.org

Future Directions and Emerging Research Avenues for N Methyl N 2 Propynyl Acetamide

Development of Novel Analogs with Enhanced Specificity

The core structure of N-Methyl-N-(2-propynyl)acetamide presents a versatile scaffold for the generation of novel analogs with potentially improved efficacy and target specificity. The synthesis of new derivatives is a cornerstone of medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound.

Future synthetic strategies will likely focus on modifications at several key positions of the molecule. For instance, substitution on the acetyl group could modulate the compound's reactivity and binding characteristics. The propargyl group, with its reactive triple bond, offers a handle for various chemical transformations, including click chemistry reactions to link the molecule to other pharmacophores or targeting moieties.

Drawing inspiration from broader research on acetamide (B32628) derivatives, the introduction of different functional groups could lead to analogs with tailored properties. For example, the incorporation of aromatic or heterocyclic rings, as seen in some anticonvulsant and anti-inflammatory acetamides, could enhance binding affinity to specific biological targets. nih.govarchivepp.com The synthesis and evaluation of a library of such analogs will be crucial in establishing comprehensive structure-activity relationships (SAR).

Table 1: Potential Modifications for Novel Analogs of this compound

| Modification Site | Potential Functional Groups to Introduce | Desired Outcome |

| N-Methyl Group | Larger alkyl groups, cyclic amines | Modulate lipophilicity and steric interactions |

| Acetyl Moiety | Different acyl groups, aromatic rings | Enhance binding affinity and selectivity |

| Propynyl (B12738560) Group | Triazoles (via click chemistry), other alkynes | Introduce new pharmacophores, enable bioconjugation |

Exploration of Untapped Biological Targets

While the initial pharmacological characterization of this compound may have focused on a specific biological pathway, the vast and complex landscape of cellular signaling and regulation suggests that numerous other targets may exist. A comprehensive understanding of the compound's mechanism of action necessitates a broad and unbiased exploration of its potential biological interactions.

Future research should employ a variety of screening methodologies to identify novel protein-binding partners. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is immobilized to capture interacting proteins from cell lysates, could reveal unexpected targets. Furthermore, phenotypic screening using high-content imaging or other cell-based assays can uncover novel biological activities without a priori knowledge of the target.

The structural similarities to other bioactive acetamides suggest potential activities in diverse therapeutic areas. For instance, various acetamide derivatives have demonstrated efficacy as anticonvulsants, analgesics, and even antimicrobial agents. nih.govresearchgate.netmdpi.com Investigating the effects of this compound and its future analogs in these and other disease models could open up entirely new avenues for therapeutic application.

Integration with Advanced Drug Discovery Platforms

The evolution of drug discovery has been marked by the advent of powerful technologies that can accelerate the identification and optimization of new therapeutic agents. The future of this compound research will undoubtedly be intertwined with these advanced platforms.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov Establishing robust and miniaturized assays for the biological targets of this compound will be essential for screening new analogs and identifying novel hit compounds. The development of such assays, whether biochemical or cell-based, will be a critical step in advancing the drug discovery pipeline.

In parallel, computational approaches such as molecular modeling and virtual screening will play an increasingly important role. By creating detailed in silico models of the compound's biological targets, researchers can predict the binding of new analogs and prioritize their synthesis. This synergy between computational and experimental approaches can significantly streamline the drug discovery process, saving time and resources.

Methodological Advancements in this compound Research

Progress in understanding and developing this compound is also contingent on the continuous improvement of the research methodologies employed. This includes both the chemical synthesis and the analytical techniques used to characterize the compound and its biological effects.

Future research will likely focus on developing more efficient and scalable synthetic routes to this compound and its analogs. This could involve exploring novel catalytic systems or flow chemistry approaches to improve yields and reduce environmental impact.

Furthermore, the development of highly sensitive and specific analytical methods is crucial for detailed pharmacokinetic and pharmacodynamic studies. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for the structural elucidation and quantification of the compound and its metabolites in biological samples. researchgate.net The application of novel analytical strategies, potentially including the use of molecularly imprinted polymers for selective extraction, could further enhance the precision and throughput of these analyses. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing N-Methyl-N-(2-propynyl)acetamide, and how can reaction conditions be optimized?

Answer:

A common approach involves alkylation of methylamine with propargyl bromide, followed by acetylation using acetyl chloride or acetic anhydride. Key optimization steps include:

- Temperature control : Maintain ≤0°C during alkylation to minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) can enhance reaction efficiency in propargylation steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity. Validate purity via NMR and HPLC (>95%) .

Basic: Which spectroscopic methods are essential for structural confirmation of this compound?

Answer:

- 1H NMR : Identify methyl groups (δ ~2.0–2.2 ppm for N-methyl, δ ~2.1 ppm for acetamide CH3) and propynyl protons (δ ~1.8–2.1 ppm for terminal alkyne protons).

- 13C NMR : Confirm the acetamide carbonyl (δ ~170 ppm) and alkyne carbons (δ ~70–85 ppm) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Advanced: How can computational modeling elucidate the reactivity of the propynyl group in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and electrostatic potential maps to predict regioselectivity in click chemistry (e.g., Huisgen cycloaddition) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability. Align propynyl geometry with active-site residues using software like AutoDock Vina .

- MD simulations : Track conformational changes during target binding over 100-ns trajectories to identify stable binding modes .

Advanced: What methodologies address contradictions in biological activity data for this compound?

Answer:

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) to isolate compound-specific effects .

- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required) that may skew activity results .

- Epimerization checks : Monitor stereochemical integrity via chiral HPLC if asymmetric centers are introduced during synthesis .

Basic: What are the key chemical reactions involving the propynyl group in this compound?

Answer:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation. Optimize with Cu(I)Br and TBTA ligand in THF/water .

- Sonogashira coupling : Cross-coupling with aryl halides using Pd(PPh3)4/CuI to extend the alkyne moiety. Monitor via TLC (Rf ~0.5 in hexane/EtOAc) .

- Hydrogenation : Reduce the alkyne to cis-alkene using Lindlar catalyst for structure-activity relationship (SAR) studies .

Advanced: How can mechanistic studies resolve unexpected byproducts during synthesis?

Answer:

- LC-MS analysis : Identify byproducts (e.g., dimerized alkynes or acetylated intermediates) and adjust reaction stoichiometry .

- Kinetic studies : Vary reagent addition rates to suppress side reactions (e.g., propargyl bromide hydrolysis).

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C under argon to prevent alkyne oxidation or hydrolysis.

- Light sensitivity : Use amber vials to avoid UV-induced decomposition.

- Moisture control : Include molecular sieves in storage containers; confirm stability via periodic NMR checks .

Advanced: How does the propynyl group influence pharmacokinetic properties?

Answer:

- Metabolic stability : The alkyne may undergo cytochrome P450-mediated oxidation. Assess via liver microsome assays (e.g., human S9 fraction) .

- Permeability : Use Caco-2 cell monolayers to evaluate passive diffusion. Compare with non-alkyne analogs to isolate group-specific effects .

- Plasma protein binding : Measure via equilibrium dialysis; propynyl hydrophobicity may increase albumin affinity .

Advanced: What strategies improve enantiomeric purity in derivatives of this compound?

Answer:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones during synthesis, followed by auxiliary removal .

- Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively .

- Asymmetric catalysis : Employ Pd-catalyzed propargylation with Josiphos ligands for >90% ee .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Wear nitrile gloves and safety goggles; alkyne intermediates may irritate skin .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.